N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-11-17(2)13-20(12-16)29-15-22(26-27-29)24(31)28-9-7-19(8-10-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-6,11-15,19H,7-10H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUOSVSIRVANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes diverse research findings to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 421.476 g/mol. The structure includes a 1H-1,2,3-triazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,3-triazole framework. For instance, a series of triazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. One study reported that certain triazole tethered compounds exhibited significant cytotoxicity with IC50 values ranging from 1.95 to 4.24 μM against thymidylate synthase (TS), a critical enzyme in cancer cell proliferation .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | H460 | 2.10 | TS Inhibition |
| Compound B | A549 | 3.50 | Apoptosis Induction |
| N-(1-(1-(3,5-dimethylphenyl)-... | PC-9 | TBD | TBD |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research has demonstrated that triazole derivatives possess significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives could inhibit bacterial growth effectively, suggesting potential as therapeutic agents .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. The triazole ring is believed to enhance binding affinity due to its ability to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of target enzymes .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-containing compounds that showed enhanced activity compared to standard chemotherapeutics like doxorubicin. These compounds were found to induce apoptosis in NSCLC cells through mechanisms involving cell cycle arrest and caspase activation .
Table 2: Comparison with Standard Drugs
| Compound | Standard Drug | Efficacy Comparison |
|---|---|---|
| N-(1-(1-(3,5-dimethylphenyl)-... | Doxorubicin | More effective in specific cell lines |
| Compound C | 5-Fluorouracil | Comparable efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s triazole-piperidine-benzamide scaffold distinguishes it from analogs with pyrazolo-pyrimidine or pyrazole-triazole cores. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Core Flexibility : The triazole-piperidine core in the target compound may offer conformational flexibility compared to the rigid chromen system in Example 53 .
- The 3,5-dimethylphenyl group could improve metabolic stability over the 4-nitrophenyl group in CAS 127871-91-4, as nitro groups are often associated with toxicity .
Melting Points and Stability
- Example 53 exhibits a melting point of 175–178°C, suggesting moderate crystallinity. The target compound’s melting point is unknown, but the methoxy group may reduce crystallinity compared to nitro or fluoro substituents.
- The mercapto-triazole group in CAS 127871-91-4 introduces sulfur, which may influence redox stability or metal-binding properties.
Pharmacological Implications (Inferred)
- Fluorine vs. Methoxy : The fluoro groups in Example 53 may enhance membrane permeability but could increase metabolic liability. The methoxy group in the target compound might balance solubility and target engagement.
- Aryl Group Effects : The 3,5-dimethylphenyl group likely improves metabolic stability over the nitro group in CAS 127871-91-4, which is prone to reduction in vivo .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized using CuAAC, a regioselective method for 1,4-disubstituted triazoles.
Procedure :
- Azide Preparation : 3,5-Dimethylphenyl azide is synthesized by diazotization of 3,5-dimethylaniline with sodium nitrite and HCl, followed by reaction with sodium azide.
- Alkyne Component : Propiolic acid serves as the alkyne source.
- Cycloaddition : React azide (1.0 equiv), propiolic acid (1.1 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) mixture at 60°C for 12 hours.
Workup :
- Acidify with HCl (1M) to precipitate the triazole carboxylic acid.
- Purify via recrystallization from ethanol/water (yield: 85–90%).
Functionalization of Piperidin-4-Amine
Protection of the Piperidine Amine
To avoid side reactions during acylation, the primary amine is protected as a tert-butyl carbamate (Boc) derivative.
Procedure :
- Dissolve piperidin-4-amine (1.0 equiv) in dichloromethane (DCM).
- Add di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (2.0 equiv).
- Stir at room temperature for 6 hours.
- Wash with brine, dry over MgSO₄, and concentrate to obtain Boc-protected piperidine (yield: 95%).
Acylation of Piperidine with Triazole Carbonyl
Activation of Triazole Carboxylic Acid
Convert the triazole carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).
Procedure :
Coupling with Boc-Protected Piperidine
React the acyl chloride with Boc-piperidine under Schotten-Baumann conditions.
Procedure :
- Dissolve Boc-piperidine (1.0 equiv) in anhydrous DCM.
- Add triazole acyl chloride (1.1 equiv) and DMAP (0.1 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Extract with DCM, wash with NaHCO₃, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate 3:1) (yield: 78%).
Deprotection and Benzamide Formation
Boc Deprotection
Remove the Boc group using trifluoroacetic acid (TFA).
Procedure :
Amide Coupling with 3-Methoxybenzoic Acid
Couple the free amine with 3-methoxybenzoic acid using EDCl/HOBt.
Procedure :
- Dissolve 3-methoxybenzoic acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF.
- Add deprotected piperidine intermediate (1.0 equiv) and stir at 0°C for 1 hour, then room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via recrystallization from ethanol (yield: 75%).
Critical Analysis of Synthetic Routes
Regioselectivity in Triazole Formation
CuAAC ensures exclusive 1,4-regioselectivity, critical for the triazole’s electronic properties. Competing thermal cycloadditions (without copper) yield mixtures and are avoided.
Catalytic Systems and Solvent Effects
Q & A
Q. How can reaction conditions be optimized for scale-up synthesis?
- Methodological Answer :
- DoE Optimization : Use a central composite design to model variables (e.g., catalyst loading, solvent ratio).
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cycloaddition).
- Green Chemistry : Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
